molecular formula C19H22Cl2N2O6S2 B12207913 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine

Cat. No.: B12207913
M. Wt: 509.4 g/mol
InChI Key: LSYVLBKOROTCMX-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine typically involves multiple steps. One common route starts with the sulfonation of 4-chloro-3-methoxybenzene to form 4-chloro-3-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism by which 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine
  • 1,4-Bis(4-methoxybenzenesulfonyl)-2-methylpiperazine
  • 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-piperazine

Uniqueness

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine is unique due to the presence of both chloro and methoxy groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(4-chloro-3-methoxyphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-13-12-22(30(24,25)14-4-6-16(20)18(10-14)28-2)8-9-23(13)31(26,27)15-5-7-17(21)19(11-15)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

LSYVLBKOROTCMX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC

Origin of Product

United States

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